

Introduction: The Significance of (3-(Methylsulfonamidomethyl)phenyl)boronic acid in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	(3-(Methylsulfonamidomethyl)phenyl)boronic acid
Cat. No.:	B1592371
Get Quote	

(3-(Methylsulfonamidomethyl)phenyl)boronic acid belongs to the versatile class of organoboron compounds that have become indispensable in organic synthesis and medicinal chemistry. The defining feature of boronic acids, the C–B(OH)₂ functional group, allows for a diverse range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Furthermore, the ability of the boronic acid moiety to form reversible covalent bonds with diols has positioned these compounds as key players in the development of chemical sensors, drug delivery systems, and enzyme inhibitors.

The specific structure of **(3-(Methylsulfonamidomethyl)phenyl)boronic acid**, which incorporates a methylsulfonamido group, introduces unique properties. The sulfonamide moiety can participate in hydrogen bonding, influencing the compound's solubility, crystal packing, and interactions with biological targets. A thorough understanding of its physical properties is, therefore, a critical prerequisite for its effective application in any research or development context.

Core Physicochemical Properties

A precise understanding of a molecule's physicochemical properties is fundamental to its application, from designing reaction conditions to predicting its pharmacokinetic profile. The

following table summarizes the key physical properties of **(3-(Methylsulfonamidomethyl)phenyl)boronic acid** based on available data.

Property	Value	Source(s)
CAS Number	850568-39-7	
Molecular Formula	C ₈ H ₁₂ BNO ₄ S	
Molecular Weight	229.06 g/mol	N/A
Appearance	Solid	
Melting Point	246-248 °C	
Purity	≥ 97%	
Storage Conditions	Store at room temperature	

Note on Stability: Boronic acids, as a class, can be susceptible to degradation, particularly through protodeboronation, oxidation, or polymerization, processes that can be accelerated by heat and the presence of a base.^[1] While many are stable on the benchtop, for long-term storage, it is advisable to keep the compound in a cool, dry place, potentially under an inert atmosphere, especially if high purity is critical for subsequent applications.

Experimental Characterization Protocols

The following protocols provide a robust framework for the empirical determination and verification of the physical properties of **(3-(Methylsulfonamidomethyl)phenyl)boronic acid**.

Structural Verification: NMR and Mass Spectrometry

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone analytical techniques for the unambiguous confirmation of a molecule's chemical structure and molecular weight.

Step-by-Step Protocol:

- **Sample Preparation (NMR):** Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, and transfer to an NMR tube.

- ^1H NMR Acquisition: Acquire a proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the protons. The spectrum should be consistent with the expected structure, showing signals for the aromatic protons, the methylene bridge, and the methyl group of the sulfonamide.
- ^{13}C NMR Acquisition: Obtain a carbon-13 NMR spectrum to confirm the number and types of carbon environments in the molecule.
- Mass Spectrometry Analysis: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes to determine the accurate mass of the molecular ion.

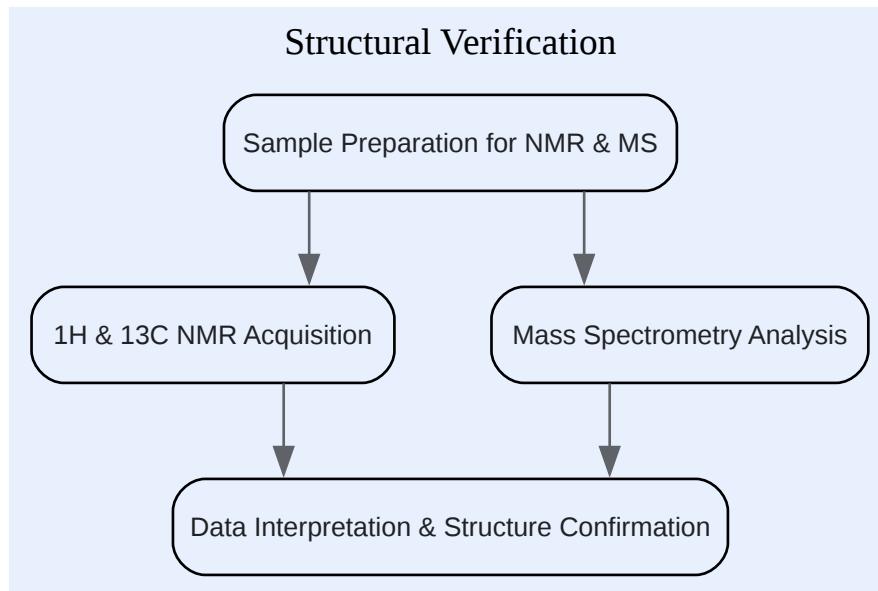
Determination of Melting Point

Rationale: The melting point is a key indicator of a compound's purity. A sharp melting point range is characteristic of a pure crystalline substance, while a broad range can suggest the presence of impurities.

Step-by-Step Protocol:

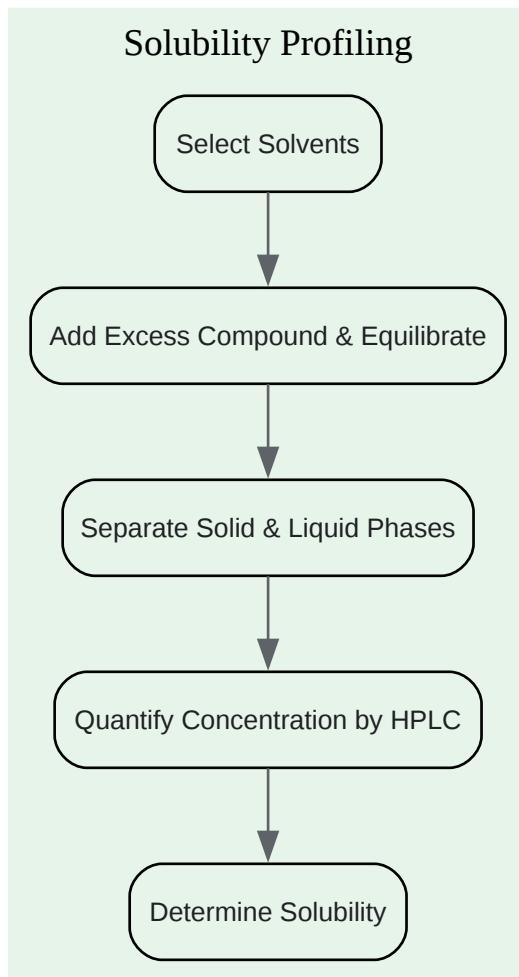
- **Sample Preparation:** Finely powder a small amount of the compound and pack it into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** Use a calibrated melting point apparatus.
- **Measurement:** Heat the sample at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- **Data Recording:** Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Profiling


Rationale: Solubility is a critical parameter for any compound intended for use in biological systems or as a reagent in solution-phase reactions. For boronic acids, solubility can vary significantly depending on the solvent's polarity and pH.[2][3]

Step-by-Step Protocol:

- Solvent Selection: Choose a range of solvents with varying polarities, such as water, phosphate-buffered saline (PBS, pH 7.4), methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).
- Equilibrium Solubility Determination:
 - Add an excess amount of the solid compound to a known volume of each solvent in separate vials.
 - Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
 - Centrifuge or filter the samples to remove any undissolved solid.
 - Quantify the concentration of the dissolved compound in the supernatant using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.


Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the characterization protocols.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural verification of **(3-(Methylsulfonamidomethyl)phenyl)boronic acid**.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for determining the solubility of the target compound.

Conclusion

This technical guide has synthesized the available data on the physical properties of **(3-(Methylsulfonamidomethyl)phenyl)boronic acid** and provided a detailed framework for its empirical characterization. By following the outlined protocols, researchers and drug development professionals can obtain reliable and reproducible data, which is crucial for the

successful application of this versatile compound. A thorough understanding of these fundamental properties will undoubtedly facilitate its use in the synthesis of novel chemical entities and the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [Introduction: The Significance of (3-(Methylsulfonamidomethyl)phenyl)boronic acid in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1592371#3-methylsulfonamidomethyl-phenyl-boronic-acid-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com